4-(3-(o-Tolyloxy)propyl)morpholine
Description
4-(3-(o-Tolyloxy)propyl)morpholine is a morpholine derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.33 g/mol . Its structure features a morpholine ring linked to an o-tolyloxy (2-methylphenoxy) group via a three-carbon propyl chain. The compound is identified by the CAS registry number 372179-20-9 and is primarily utilized in industrial and scientific research contexts .
Properties
CAS No. |
5316-00-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[3-(2-methylphenoxy)propyl]morpholine |
InChI |
InChI=1S/C14H21NO2/c1-13-5-2-3-6-14(13)17-10-4-7-15-8-11-16-12-9-15/h2-3,5-6H,4,7-12H2,1H3 |
InChI Key |
JKQRNBQVDKMEEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCN2CCOCC2 |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2CCOCC2 |
solubility |
31.3 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(o-Tolyloxy)propyl)morpholine typically involves the reaction of morpholine with 3-(2-methylphenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for 4-(3-(o-Tolyloxy)propyl)morpholine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(o-Tolyloxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
Scientific Research Applications
4-(3-(o-Tolyloxy)propyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(3-(o-Tolyloxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Halogenated Derivatives (e.g., bromophenyl) exhibit higher molecular weights and polarities, which may influence solubility and bioavailability . Pramoxine’s p-butoxyphenoxy group enhances lipophilicity, favoring prolonged dermal anesthetic effects .
Pharmacological and Toxicological Profiles
Fomocaine (4-[3-(4-Phenoxymethylphenyl)propyl]morpholine)
- Activity : A potent topical anesthetic with low systemic toxicity (LD₅₀ > 500 mg/kg in rodents) .
- Metabolism: Generates 14 metabolites in rats and dogs, primarily via hydroxylation and oxidation. Metabolites O/Se 10 and O/Se 11 (phenoxymethylbenzoic acid derivatives) exhibit higher toxicity but are rapidly detoxified via conjugation .
- Advantage: No allergic reactions reported, unlike traditional ester- or amide-type anesthetics .
Pramoxine Hydrochloride
Bromophenyl Derivatives
Halogenated Derivatives
- 4-(3-(3-Bromophenyl)propyl)morpholine is synthesized through nucleophilic substitution or Grignard reactions, leveraging bromophenyl precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
